![molecular formula C27H25FN4O4S B1672450 Ethyl 4-[5-[(2-ethoxypyrimidin-5-yl)methyl]-2-[(4-fluorophenyl)methylsulfanyl]-4-oxopyrimidin-1-yl]benzoate CAS No. 306974-70-9](/img/structure/B1672450.png)
Ethyl 4-[5-[(2-ethoxypyrimidin-5-yl)methyl]-2-[(4-fluorophenyl)methylsulfanyl]-4-oxopyrimidin-1-yl]benzoate
Übersicht
Beschreibung
Ethyl 4-[5-[(2-ethoxypyrimidin-5-yl)methyl]-2-[(4-fluorophenyl)methylsulfanyl]-4-oxopyrimidin-1-yl]benzoate, also known as GW-1100, is a chemical compound with the molecular formula C27H25FN4O4S . It has a molecular weight of 520.6 g/mol . This compound is not a naturally occurring metabolite and is only found in those individuals exposed to this compound or its derivatives .
Molecular Structure Analysis
The InChI string of this compound isInChI=1S/C27H25FN4O4S/c1-3-35-25 (34)20-7-11-23 (12-8-20)32-16-21 (13-19-14-29-26 (30-15-19)36-4-2)24 (33)31-27 (32)37-17-18-5-9-22 (28)10-6-18/h5-12,14-16H,3-4,13,17H2,1-2H3 . The Canonical SMILES string is CCOC1=NC=C (C=N1)CC2=CN (C (=NC2=O)SCC3=CC=C (C=C3)F)C4=CC=C (C=C4)C (=O)OCC . Physical And Chemical Properties Analysis
This compound has a XLogP3-AA value of 4.7, indicating its lipophilicity . It has 0 hydrogen bond donors and 8 hydrogen bond acceptors . The compound also has 11 rotatable bonds .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Research into the synthesis and structural analysis of pyrimidine derivatives, including ethyl 4-[5-[(2-ethoxypyrimidin-5-yl)methyl]-2-[(4-fluorophenyl)methylsulfanyl]-4-oxopyrimidin-1-yl]benzoate and related compounds, has shown significant interest due to their potential biological activities. These studies involve the development of novel synthetic routes, characterization through NMR, IR, mass spectroscopy, and crystallography, and exploration of their structural properties to understand the relationship between structure and function (Stolarczyk et al., 2018; Goryaeva et al., 2015).
Biological Evaluation and Pharmacological Potentials
The exploration of the pharmacological potentials of pyrimidine derivatives encompasses their cytotoxic activities against various cancer cell lines and potential as anti-inflammatory agents. Some derivatives have been found to exhibit selective cytotoxicity towards cancer cells without significant toxicity to normal cells, suggesting their potential in cancer therapy. Furthermore, modifications to the pyrimidine core, such as the introduction of different substituents, have been explored to enhance their biological activities and understand the underlying mechanisms of action (Šterk et al., 2012; Munier-Lehmann et al., 2015).
Environmental and Microbial Interactions
Investigations into the environmental and microbial degradation of related pyrimidine compounds reveal their interactions and breakdown mechanisms in natural settings. Studies focusing on microbial strains capable of degrading these compounds help in understanding their environmental fate and potential for bioremediation. The identification of metabolic pathways and degradation products contributes to the assessment of environmental impact and safety (Sharma et al., 2012; Li et al., 2016).
Chemical and Physical Properties
The investigation of the chemical and physical properties of pyrimidine derivatives through computational and experimental studies provides insights into their nonlinear optical (NLO) properties, electronic structure, and potential for application in materials science. Such studies are crucial for designing new materials with desired optical and electronic functionalities (Kiven et al., 2023; Stolarczyk et al., 2021).
Eigenschaften
IUPAC Name |
ethyl 4-[5-[(2-ethoxypyrimidin-5-yl)methyl]-2-[(4-fluorophenyl)methylsulfanyl]-4-oxopyrimidin-1-yl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25FN4O4S/c1-3-35-25(34)20-7-11-23(12-8-20)32-16-21(13-19-14-29-26(30-15-19)36-4-2)24(33)31-27(32)37-17-18-5-9-22(28)10-6-18/h5-12,14-16H,3-4,13,17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTPNCCWOTBBVJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=N1)CC2=CN(C(=NC2=O)SCC3=CC=C(C=C3)F)C4=CC=C(C=C4)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25FN4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80470686 | |
| Record name | GW-1100 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80470686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[5-[(2-ethoxypyrimidin-5-yl)methyl]-2-[(4-fluorophenyl)methylsulfanyl]-4-oxopyrimidin-1-yl]benzoate | |
CAS RN |
306974-70-9 | |
| Record name | GW-1100 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80470686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(1R)-1-(6-methyl-[1,3]thiazolo[2,3-e][1,2,4]triazol-5-yl)ethyl] N-phenylcarbamate](/img/structure/B1672368.png)
![6-(4-{[3-(2,6-Dichlorophenyl)-5-(1-Methylethyl)isoxazol-4-Yl]methoxy}phenyl)quinoline-2-Carboxylic Acid](/img/structure/B1672370.png)
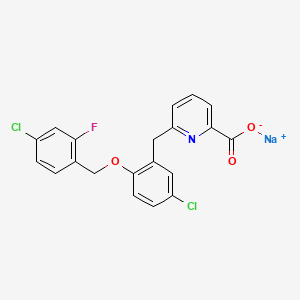

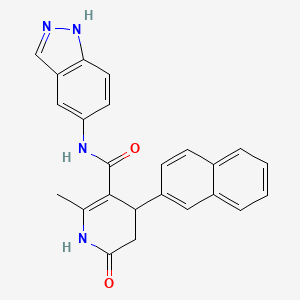
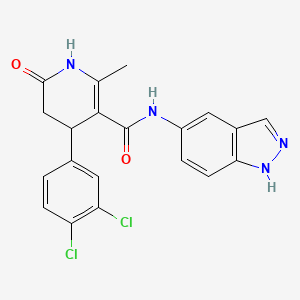
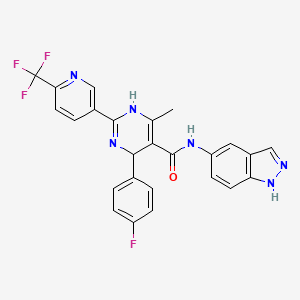
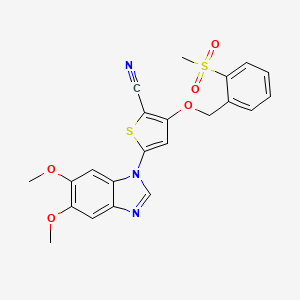
![(4-Propan-2-yl-1,4-diazepan-1-yl)-[1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-yl]methanone](/img/structure/B1672381.png)
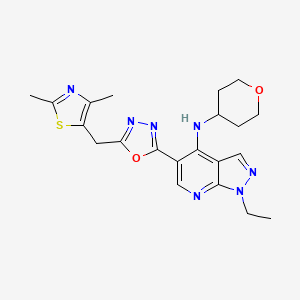
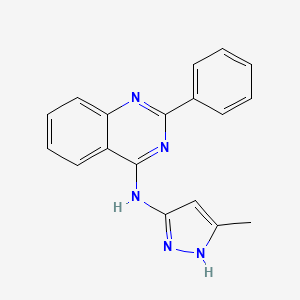
![N-(7-chloro-1H-indazol-5-yl)-6-methyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyridine-5-carboxamide](/img/structure/B1672388.png)
![4-hydroxy-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]benzamide](/img/structure/B1672389.png)
![[4-[2-Fluoro-4-(1-methoxyethyl)phenyl]piperazin-1-yl]-[2-(4-fluorophenyl)-5-methylsulfonylphenyl]methanone](/img/structure/B1672390.png)